Piclidenoson

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El piclidenoson tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El this compound se utiliza como compuesto modelo para estudiar las interacciones de los agonistas del receptor A3 de adenosina con sus objetivos.

Biología: Se utiliza para investigar el papel de los receptores A3 de adenosina en varios procesos biológicos, incluida la inflamación y la respuesta inmunitaria.

Medicina: El this compound se está desarrollando como un agente terapéutico para trastornos autoinmunitarios inflamatorios como la artritis reumatoide, la psoriasis y la enfermedad de Crohn. .

Industria: El this compound se está explorando por su uso potencial en la industria farmacéutica como un nuevo fármaco antiinflamatorio

Mecanismo De Acción

El piclidenoson ejerce sus efectos uniéndose al receptor A3 de adenosina, que se expresa en gran medida en las células inflamatorias. La unión del this compound al receptor A3 de adenosina conduce a la modulación de proteínas de señalización clave, como la fosfoinositido 3-quinasa, la proteína quinasa A, la proteína quinasa B, el inhibidor de la quinasa del factor nuclear kappa-B y el factor nuclear kappa-B. Esto da como resultado la desregulación de la vía Wnt/β-catenina y la inhibición de la producción de citoquinas inflamatorias, incluidas la interleucina 17 y la interleucina 23 .

Análisis Bioquímico

Biochemical Properties

Piclidenoson plays a significant role in biochemical reactions by interacting with the adenosine A3 receptor (A3AR). This receptor is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . This compound binds to A3AR, leading to the modulation of key signaling proteins such as PI3K, PKA, PKB/Akt, IKK, and NF-kappaB . These interactions result in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production . The compound’s ability to target A3AR makes it a potent anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-kappaB signaling pathways . In cancer cells, this compound inhibits cell proliferation and induces apoptosis via the mitochondrial signaling pathway . It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-12, interferon-gamma, interleukin-17, and interleukin-23 . These effects highlight this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenosine A3 receptor, which is coupled to Gi protein . Upon activation, this compound modulates key signaling proteins, leading to the inhibition of the NF-kappaB signaling pathway . This results in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in inflammatory and cancer cells . Additionally, this compound influences the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable and maintains its efficacy in reducing inflammation and inducing apoptosis in cancer cells . Long-term studies in psoriasis patients demonstrated significant improvements in skin lesions with continued use of this compound . These findings suggest that this compound has a sustained impact on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis . Higher doses of this compound resulted in more pronounced anti-inflammatory and anti-cancer effects

Metabolic Pathways

This compound is involved in metabolic pathways that regulate inflammation and cell proliferation. By binding to the adenosine A3 receptor, this compound modulates the NF-kappaB signaling pathway, leading to the inhibition of pro-inflammatory cytokines . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . The compound’s ability to influence these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the adenosine A3 receptor . The receptor’s high expression in inflammatory and cancer cells facilitates the targeted delivery of this compound to these pathological sites . This selective distribution enhances the compound’s efficacy in modulating inflammation and inducing apoptosis in affected cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the adenosine A3 receptor . Upon binding, this compound is directed to specific cellular compartments where it exerts its effects on signaling pathways and gene expression . This targeted localization is crucial for the compound’s activity and function in modulating cellular processes and inducing apoptosis in cancer and inflammatory cells .

Métodos De Preparación

El piclidenoson se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica los siguientes pasos clave:

Formación del núcleo de purina: El núcleo de purina se sintetiza haciendo reaccionar materiales de partida apropiados en condiciones controladas.

Introducción del grupo 3-yodobencilo: El grupo 3-yodobencilo se introduce en el núcleo de purina a través de una reacción de sustitución nucleofílica.

Formación de la parte ribofuranuronamida: La parte ribofuranuronamida se forma haciendo reaccionar el intermedio con derivados de ribosa.

Acoplamiento final y purificación: El producto final se obtiene acoplando los compuestos intermedios y purificando el this compound resultante.

Análisis De Reacciones Químicas

El piclidenoson experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en el núcleo de purina.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo 3-yodobencilo.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente durante el proceso de síntesis.

Hidrólisis: Las reacciones de hidrólisis pueden ocurrir en condiciones ácidas o básicas, lo que lleva a la descomposición de la parte ribofuranuronamida

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Azida de sodio, cianuro de potasio.

Condiciones ácidas o básicas: Ácido clorhídrico, hidróxido de sodio.

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios y subproductos, dependiendo de las condiciones de reacción específicas .

Comparación Con Compuestos Similares

El piclidenoson es único entre los agonistas del receptor A3 de adenosina debido a su alta selectividad y perfil de seguridad. Los compuestos similares incluyen:

La singularidad del this compound radica en su excelente perfil de seguridad y su potencial para tratar una amplia gama de trastornos autoinmunitarios inflamatorios .

Propiedades

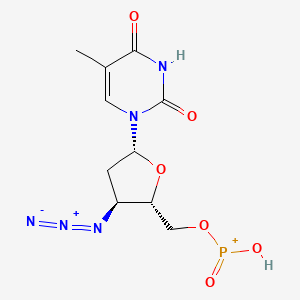

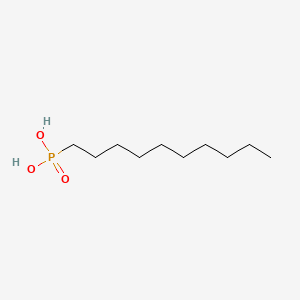

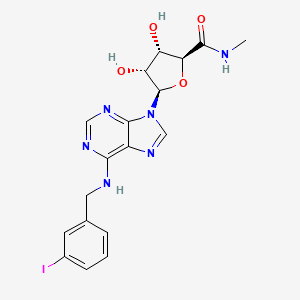

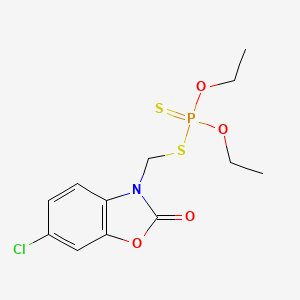

IUPAC Name |

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXGQILHAUCCV-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165158 | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |

| Record name | Piclidenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152918-18-8 | |

| Record name | IB-MECA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclidenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclidenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLIDENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?

A1: this compound is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, this compound downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]

Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?

A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] this compound, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]

Q3: What clinical evidence supports the efficacy of this compound in treating plaque psoriasis?

A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. [] Results showed that this compound 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, this compound exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []

Q4: What is known about the safety and tolerability profile of this compound?

A5: Across clinical trials, this compound has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, this compound was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes this compound a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)